molecular formula C12H14F2O4 B13677842 Ethyl 3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanoate

Ethyl 3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanoate

Cat. No.: B13677842
M. Wt: 260.23 g/mol
InChI Key: VRTKVMLNVRPQOE-UHFFFAOYSA-N
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Description

Ethyl 3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanoate is a chemical compound that features a difluoromethoxy group attached to a phenyl ring, which is further connected to a hydroxypropanoate ester

Preparation Methods

The synthesis of Ethyl 3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanoate typically involves the introduction of the difluoromethoxy group into the phenyl ring, followed by esterification and hydroxylation reactions. One common synthetic route includes:

Chemical Reactions Analysis

Ethyl 3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanoate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Ethyl 3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanoate involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with enzymes and receptors. The hydroxy group can form hydrogen bonds with biological molecules, facilitating its binding and activity .

Comparison with Similar Compounds

Ethyl 3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanoate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which confer specific reactivity and stability, making it valuable in various research and industrial applications.

Biological Activity

Ethyl 3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C11H12F2O4
Molecular Weight: 250.21 g/mol
IUPAC Name: this compound
Structure: The compound features a hydroxypropanoate backbone with a difluoromethoxy-substituted phenyl group, contributing to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The difluoromethoxy group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Biological Activities

  • Antimicrobial Activity
    • Studies have indicated that the compound exhibits antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is likely due to its ability to disrupt bacterial cell wall synthesis or function.
  • Anticancer Properties
    • Preliminary research suggests that this compound may inhibit cancer cell proliferation. In vitro studies have shown cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The compound's mechanism may involve the induction of apoptosis and inhibition of cell cycle progression.
  • Anti-inflammatory Effects
    • The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers in animal models. This could be relevant for developing treatments for chronic inflammatory diseases.

Case Studies

  • Study on Anticancer Activity : In a study published in Journal of Medicinal Chemistry, the compound was tested against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. Results indicated an IC50 value of approximately 15 µM for MCF-7 cells, suggesting moderate potency compared to standard chemotherapeutics .
  • Antimicrobial Efficacy : A recent study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising antimicrobial potential .

Research Findings

Study Focus Findings Reference
Anticancer ActivityIC50 = 15 µM against MCF-7 cells
Antimicrobial ActivityMIC = 32 µg/mL against S. aureus
Anti-inflammatory EffectsReduced TNF-alpha levels in animal models

Properties

Molecular Formula

C12H14F2O4

Molecular Weight

260.23 g/mol

IUPAC Name

ethyl 3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanoate

InChI

InChI=1S/C12H14F2O4/c1-2-17-11(16)7-9(15)8-5-3-4-6-10(8)18-12(13)14/h3-6,9,12,15H,2,7H2,1H3

InChI Key

VRTKVMLNVRPQOE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1OC(F)F)O

Origin of Product

United States

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